![molecular formula C19H29ClN2O B221746 endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride CAS No. 171261-26-0](/img/structure/B221746.png)
endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-N-Butyl-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)benzamide monohydrochloride, commonly known as BU224, is a highly selective and potent agonist for the κ-opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
BU224 acts as a selective agonist for the κ-opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the κ-opioid receptor by BU224 leads to the inhibition of adenylate cyclase and the subsequent decrease in the intracellular levels of cyclic AMP. This results in the modulation of neuronal activity and the regulation of various physiological processes, including pain perception, mood, and stress.
Biochemical and Physiological Effects
BU224 has been shown to have a number of biochemical and physiological effects, including the modulation of pain perception, the regulation of mood and stress, and the modulation of immune function. It has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BU224 has several advantages for lab experiments, including its high selectivity and potency for the κ-opioid receptor, as well as its well-established synthesis method. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of BU224, including the development of more selective and potent agonists for the κ-opioid receptor, the exploration of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, and the investigation of its safety and efficacy in humans. Additionally, further studies are needed to determine the optimal dosing and administration of BU224 for its potential therapeutic applications.
Synthesis Methods
The synthesis of BU224 involves several steps, including the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]octan-3-one, and the subsequent coupling reaction with N-butylbenzamide. The final product is obtained through purification and isolation by column chromatography. The synthesis of BU224 has been well-established and can be performed on a large scale.
Scientific Research Applications
BU224 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to have a high affinity and selectivity for the κ-opioid receptor, which is involved in the regulation of mood, stress, and pain. BU224 has also been studied for its potential use in the treatment of neuropathic pain and inflammation.
properties
CAS RN |
171261-26-0 |
---|---|
Molecular Formula |
C19H29ClN2O |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C19H28N2O.ClH/c1-3-4-12-21(19(22)15-8-6-5-7-9-15)18-13-16-10-11-17(14-18)20(16)2;/h5-9,16-18H,3-4,10-14H2,1-2H3;1H |
InChI Key |
FVANSCUDADGQJJ-UHFFFAOYSA-N |
SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=CC=C3.Cl |
synonyms |
N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide hydrochlorid e |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.